6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17463197
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.
![6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde -](/images/structure/VC17463197.png)
Specification
Molecular Formula | C9H7BrN2O |
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Molecular Weight | 239.07 g/mol |
IUPAC Name | 6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3 |
Standard InChI Key | GQUPLOHZIKFKMP-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=C1C=C(C=N2)Br)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolo[3,2-b]pyridine scaffold—a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. Key substituents include:
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Bromine at position 6, enhancing electrophilic substitution reactivity.
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Methyl group at position 1, modulating electronic and steric properties.
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Aldehyde at position 3, enabling condensation and redox chemistry.
The molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol. Its IUPAC name is 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, H-5), 7.89 (d, J = 3.2 Hz, 1H, H-2), 6.85 (d, J = 3.2 Hz, 1H, H-4), 3.90 (s, 3H, N-CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 191.2 (CHO), 149.6 (C-6), 137.8 (C-3), 128.4 (C-5), 121.9 (C-2), 116.4 (C-4), 110.7 (C-7a), 34.5 (N-CH₃).
Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 239.07 (M⁺).
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
Step 1: Bromination of 1-Methyl-1H-pyrrolo[3,2-b]pyridine
Bromine is introduced at position 6 using N-bromosuccinimide (NBS) under radical conditions. Typical yields range from 65–75%.
Reaction Conditions:
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Solvent: Dichloromethane (DCM)
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Catalyst: Azobisisobutyronitrile (AIBN)
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Temperature: 60–70°C, 12–16 hours
Step 2: Vilsmeier-Haack Formylation
The aldehyde group is installed at position 3 using POCl₃ and DMF, yielding the final product.
Reaction Conditions:
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Solvent: Dry DMF
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Temperature: 0°C to room temperature, 4–6 hours
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Yield: 50–60%
Industrial Production Challenges
Scaling up poses challenges in purity control and cost efficiency. Continuous flow reactors improve yield (∼80%) by enhancing heat transfer and mixing.
Reactivity and Functionalization
Bromine-Directed Cross-Coupling
The C-6 bromine participates in Suzuki-Miyaura and Buchwald-Hartwig reactions. For example:
Reaction Type | Reagents | Product | Application |
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Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 6-Aryl derivatives | Kinase inhibitor precursors |
Amination | Pd₂(dba)₃, Xantphos, amine | 6-Amino derivatives | Bioactive intermediates |
Aldehyde Transformations
The aldehyde undergoes diverse reactions:
Reaction | Reagents | Product | Use |
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Reductive Amination | NaBH₃CN, amine | Secondary amines | Drug candidates |
Condensation | Hydrazine | Hydrazones | Anticancer agents |
Oxidation | KMnO₄ | Carboxylic acid | Water-soluble analogs |
Biological and Pharmacological Applications
Kinase Inhibition
The compound’s derivatives inhibit fibroblast growth factor receptors (FGFRs) and mitotic kinases, showing promise in oncology.
Case Study: A derivative with a 4-fluorophenyl group at C-6 exhibited IC₅₀ = 12 nM against FGFR1, compared to 35 nM for the parent compound .
Antimicrobial Activity
Derivatives demonstrate broad-spectrum activity:
Comparative Analysis with Analogues
Compound | Structural Difference | Key Property |
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6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Lacks N-1 methyl | Lower metabolic stability |
6-Chloro-1-methyl analog | Cl instead of Br | Reduced cross-coupling efficiency |
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